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Compound of Interest

Compound Name: Co 102862

Cat. No.: B1669277

These application notes provide a detailed protocol for characterizing the effects of Co 102862,
a potent, broad-spectrum, and state-dependent blocker of mammalian voltage-gated sodium
channels, using the whole-cell patch clamp technique. The information is targeted towards
researchers, scientists, and drug development professionals investigating the
electrophysiological properties of this compound.

Introduction

Co0 102862 (also known as V102862) is an orally active anticonvulsant.[1][2][3] Its primary
mechanism of action is the state-dependent blockade of voltage-gated sodium channels (Nav).
[1][3] This compound exhibits a higher affinity for the inactivated state of these channels
compared to the resting state, making it a subject of interest for therapeutic development.[1][3]
[4] The whole-cell patch clamp technique is the gold standard for investigating the effects of
such compounds on ion channel function with high temporal and spatial resolution.[5][6][7][8][9]
This document outlines the protocol for studying Co 102862's interaction with Nav channels in
both native neuronal preparations and heterologous expression systems.

Data Presentation

Table 1: Comparative Affinity of Co 102862 for Resting
and Inactivated States of Voltage-Gated Sodium
Channels
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. o Dissociation
Dissociation
Constant for
Cell Type Channel Subtype Constant for

Resting State (KR)

Inactivated State

(KD
Rat Hippocampal )
Native Na+ Channels >15 pM ~0.6 pM
Neurons
HEK-293 Cells rNavl.2 ~30 uM ~0.4 uM

Data sourced from llyin et al., 2005.[1][3]

ble 2: Kineti f Co 102862 Bindi

Cell Type Channel Subtype Parameter Value

Binding Rate to

HEK-293 Cells rNavl.2 Inactivated Channels ~1.7 pM-1 s-1
(k+)
Rat Hippocampal ) Inhibition Rate at -80
Native Na+ Channels ~0.06 uM-1 s-1
Neurons mV

Data sourced from llyin et al., 2005.[1][3]

Experimental Protocols

This protocol describes the whole-cell voltage-clamp method to measure sodium currents (INa)
and assess the state-dependent block by Co 102862. The procedures are based on the
methodologies described by llyin et al. (2005) and are supplemented with standard patch
clamp procedures.[1][3]

Materials and Solutions

Cell Preparations:

o Acutely Dissociated Rat Hippocampal Neurons: Prepared from embryonic or early postnatal
rats according to established laboratory protocols.
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o HEK-293 Cells Stably Expressing rNav1.2: Maintained in appropriate culture conditions. For
experiments, plate cells onto coverslips a few days prior to recording.[6]

Solutions:

« Atrtificial Cerebrospinal Fluid (aCSF) / Extracellular Solution (in mM): 126 NaCl, 3 KCI, 2
MgS04, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose.[5][6] The solution should
be bubbled with carbogen (95% 02 / 5% CO2) and have an osmolarity of ~290 mOsm.[6]

e Intracellular (Pipette) Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg,
and 40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm.[6] Aliquot and
store at -20°C.[6]

e Co0 102862 Stock Solution: Prepare a stock solution in DMSO.[2] For final application, dilute
the stock solution into the aCSF to the desired concentrations (e.g., 0.1 - 30 uM). Ensure the
final DMSO concentration does not exceed a level that affects channel function (typically
<0.1%).

Equipment

o Patch-clamp amplifier and data acquisition system (e.g., Axopatch 200B, pClamp software).
[10]

 Inverted microscope with appropriate optics.
e Micromanipulator.

 Vibration isolation table.[11]

» Perfusion system for solution exchange.

» Borosilicate glass capillaries for pulling patch pipettes (resistance of 3-7 MQ when filled with
intracellular solution).[6]

» Pipette puller.

Whole-Cell Patch Clamp Procedure
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e Preparation:

o

Turn on all equipment and allow it to warm up.

Start the perfusion of aCSF into the recording chamber at a rate of approximately 1.5
mL/min.[6]

Place the coverslip with the cultured cells (HEK-293 or hippocampal neurons) into the
recording chamber.

Pull a glass pipette using a puller to achieve a resistance of 3-7 MQ.

Fill the pipette with the filtered intracellular solution.[6]

e Obtaining a Gigaseal and Whole-Cell Configuration:

Mount the filled pipette onto the pipette holder.
Apply light positive pressure to the pipette.
Under visual guidance, lower the pipette and approach a target cell.

Once the pipette touches the cell membrane, release the positive pressure to facilitate
seal formation. Apply gentle suction if necessary to form a high-resistance (GQ) seal.

After achieving a stable GQ seal, apply a brief pulse of strong suction to rupture the cell
membrane and establish the whole-cell configuration.[5][12] The interior of the pipette is
now continuous with the cell's cytoplasm.

e Recording Sodium Currents (INa):

[e]

o

o

Switch the amplifier to voltage-clamp mode.

Hold the cell at a hyperpolarized potential, such as -100 mV or -80 mV, to ensure the
majority of sodium channels are in the resting state.[1][3]

To elicit INa, apply depolarizing voltage steps (e.g., to -10 mV for a few milliseconds).[3]
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o Record the resulting transient inward currents. These can be blocked by tetrodotoxin
(TTX) to confirm they are mediated by voltage-gated sodium channels.[3]

o Application of Co 102862 and Data Acquisition:

o Resting State Block:

» Hold the membrane potential at a hyperpolarized level (e.g., -100 mV) where most
channels are in the resting state.

= Apply various concentrations of Co 102862 via the perfusion system.

» Elicit INa with brief depolarizing pulses and measure the reduction in peak current to
determine the block of resting channels.

o Inactivated State Block (State-Dependence):

» To assess the block of inactivated channels, use a voltage protocol that promotes
channel inactivation. For example, hold the cell at a more depolarized potential (e.qg.,
-80 mV) or use a pre-pulse protocol.[1][3]

» Apply various concentrations of Co 102862. The block will be more pronounced at
depolarized potentials where more channels are in the inactivated state.[1][3]

» Measure the steady-state inhibition. Note that binding to the inactivated state is slow
and may require several seconds to reach equilibrium.[1][3]

o Recovery from Inactivation:

» Use a two-pulse protocol. A conditioning pre-pulse inactivates the channels, followed by
a variable recovery interval at a hyperpolarized potential, and then a test pulse to
measure the fraction of recovered channels.

» Perform this protocol in the absence and presence of Co 102862 to determine its effect
on the rate of recovery from inactivation. Co 102862 is expected to significantly slow
this recovery.[1][3]
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Caption: Experimental workflow for whole-cell patch clamp analysis of Co 102862.
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Caption: Mechanism of action for Co 102862 on voltage-gated sodium channels.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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